ethyl 4-aminopiperidine-4-carboxylate;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-aminopiperidine-4-carboxylate; oxalic acid is a chemical compound with the molecular formula C8H16N2O2. It is also known as 1-Carbethoxy-4-aminopiperidine. This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and versatility in chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-aminopiperidine-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of N-Carbethoxy-4-piperidone with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by an acid or base .
Industrial Production Methods
In industrial settings, the production of ethyl 4-aminopiperidine-4-carboxylate often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and distillation, is common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-aminopiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-aminopiperidine-4-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 4-aminopiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of intracellular calcium levels, influencing various cellular processes. It may also interact with bacterial quorum sensing systems, affecting bacterial communication and behavior .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-aminopiperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 4-amino-1-piperidinecarboxylate: Similar in structure but may have different functional groups or substituents.
4-Aminopiperidine-4-carboxylic Acid: A cyclic alpha, alpha-disubstituted amino acid used in the preparation of water-soluble highly helical peptides.
Ethyl N-Boc-4-methylpiperidine-4-carboxylate: Used in the synthesis of dipeptidyl peptidase-4 inhibitors and other pharmaceuticals.
The uniqueness of ethyl 4-aminopiperidine-4-carboxylate lies in its specific functional groups and its versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
57612-00-7 |
---|---|
Molekularformel |
C10H18N2O6 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
ethyl 4-aminopiperidine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/C8H16N2O2.C2H2O4/c1-2-12-7(11)8(9)3-5-10-6-4-8;3-1(4)2(5)6/h10H,2-6,9H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
LPWBYGAVRHAQQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCNCC1)N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.